![molecular formula C28H28N2O4 B11646719 N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11646719.png)
N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, a phthalimide group, and a methylpentanamide chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The reaction between 2,3-dimethylphenol and 4-bromophenylamine in the presence of a base such as potassium carbonate yields the phenoxy intermediate.
Coupling with Phthalimide: The phenoxy intermediate is then coupled with phthalic anhydride in the presence of a dehydrating agent like acetic anhydride to form the phthalimide derivative.
Introduction of the Methylpentanamide Chain: The final step involves the reaction of the phthalimide derivative with 4-methylpentanoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of large-scale reactors to accommodate higher production volumes.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The phthalimide group can be reduced to form phthalamic acid derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phthalamic acid derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with cellular receptors, while the phthalimide group can modulate enzyme activity. The overall effect of the compound is determined by the combined actions of these functional groups on various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2,3-dimethylphenoxy)phenyl)-4-nitrobenzamide
- N-(4-(3,4-dimethylphenoxy)phenyl)-2-thiophenecarboxamide
- 2-(2,3-dimethylphenoxy)-N-(4-((1,3-thiazol-2-ylamino)sulfonyl)phenyl)acetamide
Uniqueness
N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide is unique due to its combination of a phenoxy group, a phthalimide group, and a methylpentanamide chain. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C28H28N2O4 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide |
InChI |
InChI=1S/C28H28N2O4/c1-17(2)16-24(30-27(32)22-9-5-6-10-23(22)28(30)33)26(31)29-20-12-14-21(15-13-20)34-25-11-7-8-18(3)19(25)4/h5-15,17,24H,16H2,1-4H3,(H,29,31) |
InChI Key |
VNLLVRIFJBAOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)NC(=O)C(CC(C)C)N3C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.